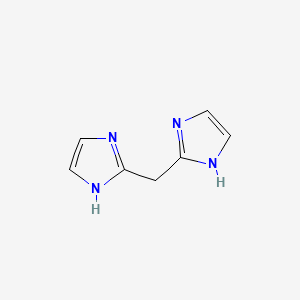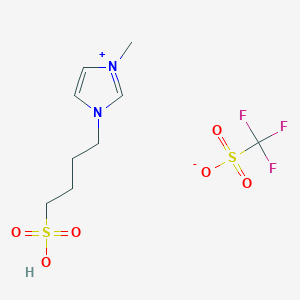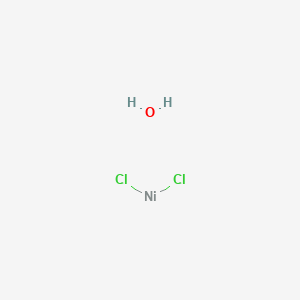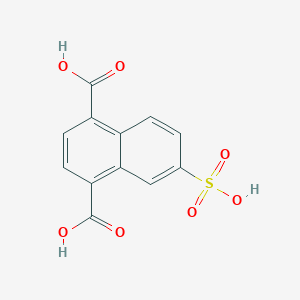
1,4-二(1H-咪唑-1-基)丁烷
描述
1,4-Di(1H-imidazol-1-yl)butane, also known as 1,1’-(1,4-butanediyl)bis(imidazole) or 1,4-bis(imidazol-1-yl)butane, is a compound with the molecular formula C10H14N4 . It is a white to light yellow powder to crystal .
Synthesis Analysis
The synthesis of 1,4-Di(1H-imidazol-1-yl)butane has been reported in several studies . One method involves the reaction of imidazole with 1,4-dibromobutane in benzene/water in the presence of sodium hydroxide . This method provides a mild condition, simple work up for the synthesis of 1,4-bis(imidazol-1-yl)butane and the isolation, purification of the production is also convenient .Molecular Structure Analysis
The molecular structure of 1,4-Di(1H-imidazol-1-yl)butane has been characterized in several studies . It is a solid at room temperature and should be stored under inert gas .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Di(1H-imidazol-1-yl)butane are not mentioned in the search results, it is known that imidazole compounds, in general, have a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
1,4-Di(1H-imidazol-1-yl)butane is a white to light yellow powder to crystal . .科学研究应用
Therapeutic Potential
Imidazole, a core component of “1,4-Di(1H-imidazol-1-yl)butane”, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmaceuticals and Agrochemicals
Imidazole is a key component in many pharmaceuticals and agrochemicals . It’s used in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Functional Materials and Catalysis
Imidazole is also being deployed in the development of functional materials and catalysis . Its versatility and utility in these areas make it a highly topical and necessary component for the synthesis of imidazoles .
Coupling Amino Acids
“1,4-Di(1H-imidazol-1-yl)butane” has a wide range of applications including coupling amino acids . This process is crucial in the synthesis of proteins and peptides.
Preparation of Beta-Keto Sulfones
Another application of “1,4-Di(1H-imidazol-1-yl)butane” is in the preparation of beta-keto sulfones . These compounds have various applications in organic synthesis and medicinal chemistry.
Conversion of Alcohols and Amines to Carbamates, Esters, and Ureas
“1,4-Di(1H-imidazol-1-yl)butane” is also used to convert alcohols and amines to carbamates, esters, and ureas . These conversions are fundamental in the synthesis of a wide range of organic compounds.
Fluorescent Materials for Sensing
Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene can act as potential fluorescent materials for sensing Fe (III) ions and different ketone molecules with high selectivity and sensitivity .
Synthesis of Imidazoles
Recent advances in the synthesis of imidazoles highlight the importance of “1,4-Di(1H-imidazol-1-yl)butane” in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
安全和危害
未来方向
作用机制
Target of Action
It has been used in the synthesis of various zn(ii) coordination polymers , indicating its potential role in metal coordination chemistry.
Mode of Action
It’s known to be a flexible ligand that can coordinate with metal ions to form various coordination polymers . The exact interaction with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
Its role in the formation of zn(ii) coordination polymers suggests it may influence pathways related to metal ion homeostasis .
Result of Action
Some metal-organic frameworks (mofs) formed with this compound have shown potential as fluorescent materials for sensing fe (iii) ions and different ketone molecules .
Action Environment
The action, efficacy, and stability of 1,4-Di(1H-imidazol-1-yl)butane can be influenced by various environmental factors. For instance, the formation of coordination polymers may be affected by factors such as pH, temperature, and the presence of other ions .
属性
IUPAC Name |
1-(4-imidazol-1-ylbutyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1(5-13-7-3-11-9-13)2-6-14-8-4-12-10-14/h3-4,7-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPYQSYWVJQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295191 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(1H-imidazol-1-yl)butane | |
CAS RN |
69506-86-1 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69506-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 1,4-Di(1H-imidazol-1-yl)butane in material science?
A1: 1,4-Di(1H-imidazol-1-yl)butane, often abbreviated as 'dimb', acts as a bridging ligand in the construction of coordination polymers. Its flexible butane spacer and two terminal imidazole rings allow it to adopt various conformations, leading to diverse network topologies when coordinated with metal ions and organic linkers. [, , , , , ]
Q2: How does the choice of dicarboxylate linker influence the structure of coordination polymers containing 1,4-Di(1H-imidazol-1-yl)butane?
A2: The dicarboxylate linker's rigidity, length, and functional groups significantly influence the resulting network structure. For example, using succinic acid led to a 2D wavy 4(4)-sql network, while m-benzenediacetic acid resulted in a similar network with different dimensions due to the benzene ring's rigidity. []
Q3: Can you provide examples of different network topologies achieved using 1,4-Di(1H-imidazol-1-yl)butane?
A3: Research has demonstrated the formation of 2D wavy 4(4)-sql networks [, ], a 2D a 6(3)-hcb network with [Zn2(dimb)2] cyclic subunits [], a 3D 8-fold interpenetrating ThSi2 network [], and a 4-connected noninterpenetrating cds network [], showcasing the structural diversity achievable with this ligand.
Q4: What role does 1,4-Di(1H-imidazol-1-yl)butane play in the luminescent properties of coordination polymers?
A4: While 1,4-Di(1H-imidazol-1-yl)butane itself may not be the primary source of luminescence, its incorporation into coordination polymers, along with other ligands and metal ions, contributes to the overall framework structure. This structure influences factors like energy transfer and excited state interactions, ultimately impacting the material's luminescent properties. [, , , , ]
Q5: Are there any studies on the guest-responsive behavior of these coordination polymers?
A5: Yes, some studies demonstrated the guest-responsive luminescent properties of coordination polymers containing 1,4-Di(1H-imidazol-1-yl)butane. This response suggests potential applications in sensing and selective molecule detection. []
Q6: Have any biological applications been explored for coordination polymers incorporating 1,4-Di(1H-imidazol-1-yl)butane?
A6: Research indicates potential applications in biomedicine, with studies demonstrating the ability of certain Co(II)-containing coordination polymers to alleviate CVB3-induced myocarditis by inhibiting inflammatory cytokine production. [] Similarly, other transition metal coordination polymers showed potential as treatments for chronic periodontitis by reducing IL-6 and TNF-α content. [] Additionally, Cd(II)-coordination polymers have shown potential anti-lung cancer activity. []
Q7: How does the flexibility of 1,4-Di(1H-imidazol-1-yl)butane influence the dimensionality of the resulting coordination polymers?
A7: The ligand's flexibility allows it to bridge metal centers with varying distances and angles. This flexibility, combined with the chosen metal and dicarboxylate linker, dictates the final structure's dimensionality. For example, using a more rigid ligand like 1,4-bis((1H-imidazol-1-yl)methyl)benzene led to a 3D framework, highlighting the impact of ligand flexibility on dimensionality. []
Q8: What characterization techniques are commonly employed to study 1,4-Di(1H-imidazol-1-yl)butane and its coordination polymers?
A8: Common techniques include single-crystal and powder X-ray diffraction for structural determination, infrared spectroscopy for identifying functional groups, elemental analysis for composition verification, thermogravimetric analysis for thermal stability assessment, and solid-state photoluminescence studies for optical property investigation. [, , , , , ]
Q9: What is the significance of water clusters observed in some of these coordination polymers?
A9: The presence of water clusters, like the infinite T4(2)6(2) water tape and D2h cyclic water tetramer observed in some structures, suggests potential applications in areas like water adsorption and separation. These clusters highlight the ability of these frameworks to accommodate guest molecules within their pores. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



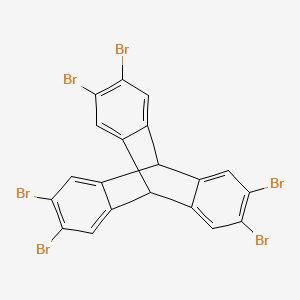
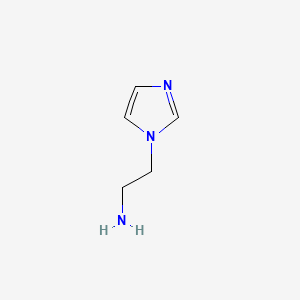
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
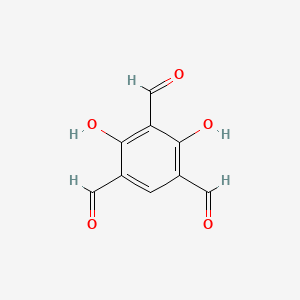
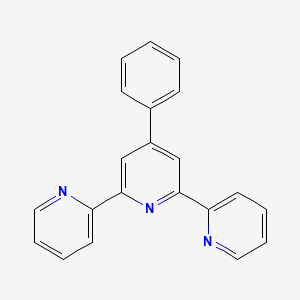
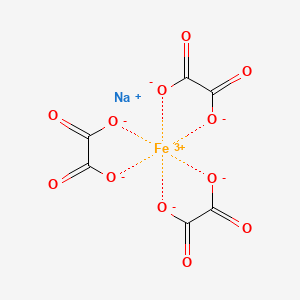

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)
